Methyl 2-fluoro-4-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 2-fluoro-4-hydroxybenzoate involves a series of chemical reactions starting from basic aromatic compounds. For example, one synthesis route involves the bromination and hydrolysis of 4-bromo-2-fluorotoluene to give 4-bromo-2-fluorobenzaldehyde, which is then subjected to cyanidation, methoxylation, hydrolysis, and esterification. This process results in a high purity product, indicating the efficiency and precision required in synthesizing such compounds (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of methyl 2-fluoro-4-hydroxybenzoate has been analyzed through various techniques, including single crystal X-ray diffraction. This method allows for the determination of the precise arrangement of atoms within the molecule and their interactions. Studies such as the one conducted by Abeer A. Sharfalddin et al. (2020) have used Hirshfeld surface analysis and computational calculations to understand the intermolecular interactions and crystal packing of methyl 4-hydroxybenzoate, a compound closely related to methyl 2-fluoro-4-hydroxybenzoate. These analyses provide insights into the stability and reactivity of the molecule based on its electronic structure (Abeer A. Sharfalddin et al., 2020).
Chemical Reactions and Properties
Methyl 2-fluoro-4-hydroxybenzoate undergoes various chemical reactions due to its functional groups. The presence of the fluoro and hydroxy groups allows for reactions such as esterification, acylation, and nucleophilic substitution. These reactions are pivotal in modifying the compound for specific applications, such as in the synthesis of fluorescent materials or as intermediates in the production of more complex molecules (Shengting Xu et al., 2022).
Physical Properties Analysis
The physical properties of methyl 2-fluoro-4-hydroxybenzoate, such as melting point, solubility, and crystal structure, are crucial for its handling and application in various fields. For instance, the crystal structure affects its solubility and stability, which in turn influences its reactivity and usefulness in chemical synthesis. Studies on related compounds have shown that methyl paraben, a compound structurally similar to methyl 2-fluoro-4-hydroxybenzoate, exists in multiple polymorphic forms, each with different physical properties (T. Gelbrich et al., 2013).
Scientific Research Applications
Bio-imaging and Detection : It's been used in developing a fluorogenic chemosensor for Al3+ detection with high selectivity and sensitivity, which has potential applications in bio-imaging and the detection of Al3+ in living cells (Ye et al., 2014).
Medical Imaging : A study developed a method to synthesize a compound as a potential radioligand for the GABA receptor in the brain, which could be used in medical imaging like PET scans (Vos & Slegers, 1994).
Chemical Synthesis : It was used in the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide through a microwave-aided process, indicating its role in facilitating chemical reactions (Santosa et al., 2019).
Cancer Imaging Agents : Carbon-11 labeled fluorinated 2-arylbenzothiazoles, potentially including derivatives of Methyl 2-fluoro-4-hydroxybenzoate, show potential as novel PET cancer imaging agents due to their potent and selective inhibitory activity against various cancer cell lines (Wang et al., 2006).
Pharmaceuticals and Cosmetics : It's been noted for its anti-microbial properties when used as Methyl 4-hydroxybenzoate (also known as Methyl Paraben) in cosmetics, personal-care products, and food preservatives. This application capitalizes on its extensive hydrogen bonding and 3D framework (Sharfalddin et al., 2020).
Pharmacodynamics : Studies have investigated its effects on nerve conduction and found that Methyl hydroxybenzoate and its derivatives show no significant effect on nerve conduction, contributing to the understanding of its safety profile in pharmaceutical applications (Nathan & Sears, 1961).
Environmental Biodegradation : Research into the degradation of fluorophenols and fluorobenzoates, possibly including Methyl 2-fluoro-4-hydroxybenzoate, has highlighted the role of these substances in inhibiting phenol degradation under methanogenic conditions, offering insights into environmental biodegradation processes (Londry & Fedorak, 1993).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-fluoro-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSPMXSNCAFCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625798 | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-fluoro-4-hydroxybenzoate | |
CAS RN |
197507-22-5 | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-fluoro-4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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